Nymphaeol A
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Overview
Description
Nymphaeol A is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy group at positions 5, 7, 3' and 4' and a geranyl group at position 6. Isolated from Macaranga tanarius and propolis collected in Okinawa, it exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones.
Scientific Research Applications
Antidiabetic Properties
Nymphaea species, which contain Nymphaeol A, exhibit significant antidiabetic properties. Studies have shown that Nymphaeol A reverses damaged endocrine tissue and stimulates insulin secretion in beta-cells, offering a potential therapy for diabetes due to its ability to promote insulin secretion and glucose absorption (Raja, Sethiya, & Mishra, 2010). Additionally, nymphayol, another compound from Nymphaea stellata, increases glucose-stimulated insulin secretion and enhances insulin sensitivity, further supporting its antidiabetic potential (Subash-Babu, Ignacimuthu, & Alshatwi, 2015).
Antiangiogenic and Apoptotic Activities
Nymphaeol A has demonstrated strong antiangiogenic activities, inhibiting new vessel formation by inactivating key molecular pathways like MEK1/2 and ERK1/2 in human umbilical vein endothelial cells. It also induces caspase-dependent apoptosis in these cells, suggesting its potential use in preventing tumor-induced angiogenesis (Tsuchiya et al., 2013).
Hepatoprotective Effects
Nymphaea stellata, containing Nymphaeol A, shows hepatoprotective activity against carbon tetrachloride-induced hepatic damage. This is evident from its ability to regulate serum marker enzymes, bilirubin levels, and liver antioxidant enzyme activities, highlighting its potential in treating liver disorders (Bhandarkar & Khan, 2004).
Antioxidant Properties
Nymphaea alba, related to the species containing Nymphaeol A, has been studied for its antioxidant properties. Extracts of this plant show high content of polyphenols and flavonoids, with significant antiradical activities. This suggests a potential role of Nymphaeol A in antioxidant therapies (Cudălbeanu et al., 2018).
Anti-inflammatory and Analgesic Activities
Nymphaea species are also recognized for their anti-inflammatory and analgesic properties. Compounds from these plants, including Nymphaeol A, have been shown to reduce inflammation and pain, supporting their traditional use in managing inflammatory diseases (Rege et al., 2020).
Neuroprotective Effects
Extracts of Nymphaea stellata leaves demonstrate activity against acetylcholinesterase, an enzyme relevant in Alzheimer's disease treatment. This indicates a potential application of Nymphaeol A in neuroprotective therapies (Devarajan, 2017).
properties
Product Name |
Nymphaeol A |
---|---|
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+/t22-/m0/s1 |
InChI Key |
XCYSQFHYFNWYFP-CEMXSPGASA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |
synonyms |
nymphaeol A propolin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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